3-Ethynyl-5-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethynyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h1,4-7H,2H3 |
InChI Key |
ORLLUDIUUMFTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)C=O |
Origin of Product |
United States |
Strategic Context of Substituted Benzaldehydes in Molecular Design
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors to a vast array of more complex molecular architectures. The aldehyde group, a locus of high reactivity, readily participates in a multitude of chemical transformations, including nucleophilic additions, reductions, and oxidations. This reactivity allows for the facile introduction of diverse chemical moieties, making substituted benzaldehydes key intermediates in the construction of pharmaceuticals, agrochemicals, and functional materials.
In the realm of drug discovery, the benzaldehyde (B42025) scaffold is a common feature in many biologically active compounds. The substitution pattern on the aromatic ring plays a crucial role in modulating the pharmacological profile of a molecule, influencing its binding affinity to biological targets, solubility, and metabolic stability. tcichemicals.comorganic-chemistry.org The ability to strategically introduce different functional groups onto the benzaldehyde ring allows medicinal chemists to fine-tune the properties of a lead compound to optimize its therapeutic efficacy.
Significance of Ethynyl and Methoxy Functionalities in Chemical Space
The strategic placement of both an ethynyl (B1212043) and a methoxy (B1213986) group on the benzaldehyde (B42025) framework endows 3-Ethynyl-5-methoxybenzaldehyde with a unique set of properties and a broad potential for chemical diversification.
The ethynyl group (–C≡CH), a terminal alkyne, is a particularly valuable functional group in modern organic synthesis. mdpi.com Its linear geometry and high electron density make it a key participant in a variety of powerful coupling reactions, most notably the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is instrumental in the construction of complex conjugated systems found in many advanced materials and pharmaceutical agents. Furthermore, the terminal alkyne is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and reliable method for linking molecules together. nih.govdovepress.com The ethynyl group can also act as a bioisostere for other chemical groups, helping to improve the pharmacological properties of a drug candidate. uni.lu
The methoxy group (–OCH₃) is a common substituent in organic molecules that can significantly influence their physical and chemical properties. wikipedia.orgnih.govorganic-chemistry.org As an electron-donating group, it can modulate the reactivity of the aromatic ring and adjacent functional groups. wikipedia.org In the context of drug design, the introduction of a methoxy group can enhance a molecule's metabolic stability by blocking potential sites of oxidation. beilstein-journals.org It can also improve a compound's solubility and its ability to interact with biological targets through hydrogen bonding. organic-chemistry.org
The combination of these two functionalities in this compound creates a powerful synthetic platform. The ethynyl group provides a handle for extensive molecular elaboration, while the methoxy group fine-tunes the electronic and physical properties of the molecule.
Overview of Research Paradigms and Challenges for 3 Ethynyl 5 Methoxybenzaldehyde Systems
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two main disconnection points: the carbon-carbon bond of the ethynyl group and the carbon-hydrogen bond of the aldehyde group.
This suggests two primary forward synthetic strategies:
Strategy 1: Ethynylation of a pre-existing benzaldehyde (B42025). This approach involves starting with a 3-halo-5-methoxybenzaldehyde and introducing the ethynyl group via a cross-coupling reaction.
Strategy 2: Formylation of an ethynyl-substituted aromatic ring. This method begins with a 1-ethynyl-3-methoxybenzene derivative and introduces the aldehyde group in a subsequent step.
Installation of the Ethynyl Moiety
The introduction of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, with several reliable methods available.
The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. libretexts.orgwikipedia.org
The general scheme for a Sonogashira coupling is as follows:
R¹-X + H-C≡C-R² --(Pd catalyst, Cu co-catalyst, Base)--> R¹-C≡C-R²
Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² can be a variety of substituents.
For the synthesis of this compound, this would involve the coupling of 3-iodo-5-methoxybenzaldehyde with a suitable protected acetylene, such as trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be readily removed under mild conditions to yield the desired product.
The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halides are present in the substrate. libretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst can also significantly influence the reaction's efficiency, with bulky and electron-rich ligands often providing the best results. acs.org
While the traditional Sonogashira coupling is highly effective, concerns over the use of copper, which can lead to undesirable side reactions like Glaser coupling, have prompted the development of copper-free and other advanced methods. organic-chemistry.org
Recent advancements include:
Copper-Free Sonogashira Coupling: These protocols often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without the need for a copper co-catalyst. organic-chemistry.org
Gold and Palladium Dual Catalysis: A combination of gold and palladium catalysts has been shown to be highly selective and tolerant of a wide range of functional groups, avoiding the homocoupling side products often seen with copper. organic-chemistry.org
Alternative Coupling Partners: Research has explored the use of arenediazonium salts as alternatives to aryl halides in Sonogashira-type reactions. wikipedia.org
These advanced strategies offer greater flexibility and can be particularly useful for the synthesis of complex molecules with sensitive functional groups.
Formation and Functionalization of the Aldehyde Group
The aldehyde group is a key functional handle in organic chemistry, and its introduction and manipulation are well-established.
A common method for introducing an aldehyde group is through the oxidation of a primary alcohol. For the synthesis of this compound, this would involve the oxidation of (3-ethynyl-5-methoxyphenyl)methanol.
A variety of oxidizing agents can be used for this transformation, with a focus on methods that are selective for the formation of the aldehyde without over-oxidation to the carboxylic acid. gordon.edupsu.edursc.org
| Oxidizing Agent/System | Description | Selectivity |
| Pyridinium chlorochromate (PCC) | A widely used but hazardous reagent. gordon.edu | Good for producing aldehydes from primary alcohols. gordon.edu |
| Sodium molybdate/H₂O₂ | An environmentally safer alternative to heavy-metal reagents. gordon.edu | Provides excellent selective oxidation. gordon.edu |
| Peroxymonosulfate (PMS) | Used in a self-catalyzed Pickering emulsion microreactor for high selectivity. rsc.org | Achieves 100% selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org |
| Co single atoms on N-doped carbon | A heterogeneous catalyst that exhibits excellent performance and high selectivity. rsc.org | Achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity. rsc.org |
| Bi–Mo/g-C₃N₄ Photocatalyst | A photocatalytic system for selective oxidation in aqueous solution. acs.org | High conversion (51%) with 99.9% selectivity to benzaldehyde. acs.org |
This table summarizes various methods for the selective oxidation of benzyl alcohols to benzaldehydes.
The choice of oxidant depends on the specific substrate and the desired reaction conditions, with "green" and catalytic methods being increasingly favored.
Direct formylation of an aromatic ring is another powerful strategy for introducing an aldehyde group. purechemistry.orgwikipedia.orgthieme-connect.de These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic rings. wikipedia.org The methoxy group in a precursor like 1-ethynyl-3-methoxybenzene would activate the ring towards electrophilic attack.
Several named formylation reactions are commonly employed:
Gattermann-Koch Reaction: Uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. purechemistry.orgwikipedia.org This reaction is sensitive to water and is typically carried out under anhydrous conditions. purechemistry.org
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride, to formylate activated aromatic compounds. wikipedia.orgthieme-connect.de
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to introduce the formyl group. nih.gov
Duff Reaction: Utilizes hexamethylenetetramine for the formylation of phenols. wikipedia.org
The regioselectivity of these reactions can often be controlled by the directing effects of the substituents already present on the aromatic ring. For a 1,3-disubstituted ring like 1-ethynyl-3-methoxybenzene, formylation is expected to occur at the C5 position, ortho to the methoxy group and para to the ethynyl group.
An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on precision, efficiency, and sustainability. Modern synthetic chemistry increasingly prioritizes not only the successful creation of target molecules but also the methods by which they are produced. This article delves into the specific strategies employed for the synthesis of this compound and related aryl ethynyl aldehydes, with a focus on selectivity, green chemistry principles, and scalable production techniques.
Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 5 Methoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Ethynyl-5-methoxybenzaldehyde, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to understand the connectivity within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a benzaldehyde (B42025) derivative typically shows distinct signals for the aldehyde proton, aromatic protons, and any substituent protons. docbrown.info The aldehyde proton (CHO) is highly deshielded and appears at a characteristic downfield shift, generally around 10 ppm. pressbooks.pubopenstax.org The aromatic protons will exhibit complex splitting patterns depending on their substitution and coupling with each other. For this compound, the protons on the benzene (B151609) ring would show specific splitting patterns based on their positions relative to the ethynyl (B1212043) and methoxy (B1213986) groups. The methoxy group protons will appear as a sharp singlet, typically around 3.8-3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing in the downfield region of 190-215 ppm. pressbooks.publibretexts.org The carbon atoms of the aromatic ring will resonate in the approximate range of 110-160 ppm, with the carbon attached to the oxygen of the methoxy group appearing at a higher chemical shift. The sp-hybridized carbons of the ethynyl group will have characteristic shifts in the range of 70-90 ppm.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish the connectivity of atoms, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu It helps to identify which protons are adjacent to each other in the molecule. For instance, it would show correlations between the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum indicates a direct attachment between a specific proton and a specific carbon atom. This is crucial for assigning the carbon signals based on their attached protons.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| CHO | ~9.9 | ~192 | - | C1, C2, C6 |
| H2 | ~7.6 | ~125 | H4, H6 | C1, C3, C4, C6 |
| C3 | - | ~118 | - | - |
| H4 | ~7.3 | ~115 | H2, H6 | C2, C3, C5, C6 |
| C5 | - | ~160 | - | - |
| H6 | ~7.5 | ~123 | H2, H4 | C1, C2, C4, C5 |
| OCH₃ | ~3.9 | ~56 | - | C5 |
| C≡CH | ~3.1 | ~83 | - | C2, C3, C4 |
| C≡CH | - | ~78 | - | C3 |
Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.
While this compound itself does not possess stereocenters, advanced NMR techniques become critical when analyzing its derivatives that may exhibit stereoisomerism. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be used to determine the spatial proximity of atoms, which is essential for elucidating the stereochemistry and preferred conformations of more complex derivatives. For example, in derivatives where the ethynyl group has been further functionalized, NOE experiments could reveal through-space interactions that define the relative orientation of different parts of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the precise molecular weight of a compound and for deducing its elemental composition. rsc.org It also provides valuable information about the fragmentation patterns of the molecule, which can aid in its structural identification.
For this compound (C₁₀H₈O₂), the expected monoisotopic mass is approximately 160.0524 g/mol . uni.lu HRMS can measure this mass with high accuracy (typically to within a few parts per million), which helps to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For benzaldehyde derivatives, common fragmentation pathways include the loss of the aldehyde proton (M-1), the formyl radical (M-29), and the methoxy group (M-31). The presence of the ethynyl group may lead to characteristic fragmentation patterns involving this moiety. Analysis of these fragments helps to piece together the structure of the original molecule. For instance, a prominent peak at m/z 135 would correspond to the loss of a formyl radical from the molecular ion. nih.gov
Interactive Data Table: Predicted HRMS Fragmentation for this compound
| m/z (Fragment) | Possible Structure |
| 160 | [M]⁺ |
| 159 | [M-H]⁺ |
| 131 | [M-CHO]⁺ |
| 129 | [M-OCH₃]⁺ |
| 102 | [C₈H₆]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.comjove.com
The FT-IR spectrum of this compound will exhibit several key absorption bands that confirm the presence of its functional groups.
C-H stretch (alkyne): A sharp, characteristic peak will appear around 3300 cm⁻¹ corresponding to the stretching vibration of the C-H bond of the terminal alkyne.
C≡C stretch (alkyne): A weak to medium absorption band in the region of 2100-2140 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.
C=O stretch (aldehyde): A strong, sharp absorption band will be observed in the range of 1685-1710 cm⁻¹ for the carbonyl group of the aromatic aldehyde. spectroscopyonline.com The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. pressbooks.pubopenstax.orglibretexts.org
C-H stretch (aldehyde): Two weak bands are often observed for the aldehyde C-H stretch, typically around 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.pubspectroscopyonline.com The appearance of two bands is often due to Fermi resonance.
C-O stretch (ether): The stretching vibration of the aryl-alkyl ether bond of the methoxy group will appear as a strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker band around 1000-1075 cm⁻¹ (symmetric).
C-H stretch (aromatic): Absorptions for the aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹.
C=C stretch (aromatic): Several bands of variable intensity will be present in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ethynyl C-H | Stretch | ~3300 | Sharp, Medium |
| Ethynyl C≡C | Stretch | 2100-2140 | Weak to Medium |
| Aldehyde C=O | Stretch | 1685-1710 | Strong, Sharp |
| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |
| Methoxy C-O | Asymmetric Stretch | 1200-1275 | Strong |
| Methoxy C-O | Symmetric Stretch | 1000-1075 | Medium |
| Aromatic C-H | Stretch | >3000 | Variable |
| Aromatic C=C | Stretch | 1450-1600 | Variable |
Raman Spectroscopy for Vibrational Mode Assignments
Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are instrumental in predicting the vibrational frequencies and Raman intensities aijr.orgnih.govsolidstatetechnology.usnih.gov. These computational models allow for the assignment of specific vibrational modes to the observed Raman bands. For this compound, the key vibrational modes of interest would include the C≡C stretching of the ethynyl group, the C=O stretching of the aldehyde, and various vibrations of the benzene ring and methoxy group.
Based on studies of similar molecules, the following assignments can be anticipated for the prominent Raman bands of this compound:
Ethynyl Group Vibrations: The C≡C stretching vibration is expected to appear as a sharp and intense band in the region of 2100-2150 cm⁻¹. The ≡C-H stretching vibration would be observed at higher frequencies, typically around 3300 cm⁻¹.
Carbonyl Group Vibration: The C=O stretching mode of the aldehyde group is a strong Raman scatterer and is expected in the range of 1680-1715 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents sigmaaldrich.com.
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The ring breathing mode, which involves the symmetric expansion and contraction of the ring, typically gives rise to a strong Raman band around 1000 cm⁻¹ aijr.org. Other in-plane and out-of-plane C-H bending and C-C stretching vibrations will populate the fingerprint region of the spectrum (below 1600 cm⁻¹).
Methoxy Group Vibrations: The methoxy group will contribute with its characteristic C-O stretching and CH₃ rocking and stretching modes. The symmetric and asymmetric C-O-C stretching vibrations are expected in the 1000-1250 cm⁻¹ region.
A comparative analysis with 3,5-dimethoxybenzaldehyde (B42067) reveals that the introduction of the ethynyl group in place of a methoxy group would introduce the characteristic alkyne vibrational modes and potentially shift the frequencies of the ring and aldehyde vibrations due to changes in electronic distribution and conjugation.
Table 1: Predicted Prominent Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| ≡C-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Strong |
| C≡C Stretch | 2100-2150 | Strong, Sharp |
| C=O Stretch | 1680-1715 | Strong |
| Aromatic C=C Stretch | 1580-1620 | Strong |
| Ring Breathing | ~1000 | Strong |
| C-O-C Stretch | 1000-1250 | Medium |
Electronic Absorption and Fluorescence Spectroscopy (UV/Vis)
UV/Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The electronic spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the benzaldehyde moiety and the extended conjugation provided by the ethynyl group.
The primary chromophore in this compound is the benzaldehyde group, which typically exhibits a weak n→π* transition around 270-300 nm and stronger π→π* transitions at shorter wavelengths sigmaaldrich.commdpi.com. The presence of the ethynyl group in conjugation with the benzene ring and the aldehyde's carbonyl group is expected to cause a bathochromic (red) shift in the π→π* absorption bands compared to benzaldehyde itself utoronto.ca. This is due to the delocalization of the π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) utoronto.ca.
Time-dependent density functional theory (TD-DFT) calculations are a valuable tool for predicting and interpreting the electronic spectra of organic molecules nih.govrsc.orgresearchgate.net. Such calculations can provide insights into the nature of the electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the main absorption bands can be assigned as follows:
π→π Transitions:* Intense absorption bands are expected in the UV region, likely below 300 nm, corresponding to electronic transitions within the extended π-system of the molecule. The conjugation of the phenyl ring with both the aldehyde and the ethynyl group will lead to a lower energy transition compared to simpler aromatic aldehydes utoronto.ca.
n→π Transition:* A weaker absorption band, characteristic of the carbonyl group, is anticipated at a longer wavelength, typically in the 270-300 nm range mdpi.com. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
|---|---|---|
| π→π* | < 300 | Ethynyl-conjugated benzaldehyde system |
| n→π* | 270 - 300 | Carbonyl group (C=O) |
X-ray Crystallography of this compound Derivatives and Complexes
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported, analysis of the crystal structures of related substituted benzaldehydes and ethynyl-containing aromatic compounds can provide valuable insights into its expected solid-state conformation and packing.
Crystal packing is governed by the drive to achieve the most thermodynamically stable arrangement, which maximizes attractive intermolecular interactions. In substituted aromatic compounds, π-π stacking and hydrogen bonding are common and significant interactions that dictate the crystal lattice researchgate.net. The packing of this compound molecules would likely involve an interplay of these forces to create a dense and stable crystalline structure.
The functional groups present in this compound allow for a variety of potential intermolecular interactions:
Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, the aldehydic oxygen and the oxygen of the methoxy group can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the aldehydic C-H, aromatic C-H, or the ethynyl C-H as donors are likely to be present and play a role in the crystal packing missouristate.edu.
π-π Stacking: The aromatic rings of adjacent molecules are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice researchgate.netdocbrown.info. The stacking geometry (e.g., parallel-displaced, T-shaped) will depend on the specific electronic and steric properties of the substituted ring.
The analysis of crystal structures of similar molecules, such as 2-nitrophenylacetylene missouristate.edu, reveals the importance of weak hydrogen bonds and other non-covalent interactions in directing the crystal packing of ethynyl-substituted aromatic compounds.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Weak Hydrogen Bonding | C-H (aldehyde, aromatic, ethynyl) | O (aldehyde, methoxy) |
| π-π Stacking | Aromatic ring | Aromatic ring |
| C-H···π Interaction | C-H (ethynyl) | π-system of aromatic ring |
Theoretical and Computational Chemistry Studies of 3 Ethynyl 5 Methoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure and predict a wide range of chemical characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization, where the lowest energy arrangement of atoms is found, and for analyzing the electronic structure.
Geometry Optimization: A full geometry optimization of 3-Ethynyl-5-methoxybenzaldehyde would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net The resulting optimized structure would likely be nearly planar, with the aldehyde and methoxy (B1213986) groups lying in or close to the plane of the benzene (B151609) ring to maximize conjugation. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. While specific data for the title compound is scarce, expected values based on similar molecules like 4-methoxybenzaldehyde (B44291) are presented below. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations on analogous compounds. Actual values may vary.
| Parameter | Predicted Value |
|---|---|
| C=O bond length (aldehyde) | ~1.21 Å |
| C-C bond length (ring) | ~1.39 - 1.41 Å |
| C-O bond length (methoxy) | ~1.36 Å |
| C≡C bond length (ethynyl) | ~1.20 Å |
| C-CHO bond angle | ~120° |
Electronic Structure Analysis (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be a π-orbital with significant electron density on the methoxy-substituted benzene ring, while the LUMO would likely be a π*-orbital localized primarily on the benzaldehyde (B42025) and ethynyl (B1212043) portions of the molecule. This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating methoxy group to the electron-accepting aldehyde and ethynyl groups. researchgate.net DFT calculations on similar aromatic aldehydes confirm that such substitutions lead to a smaller HOMO-LUMO gap, indicating higher reactivity. researchgate.netnih.gov
Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound (Illustrative) Calculated using DFT/B3LYP method. These are estimated values for illustrative purposes.
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| Ionization Potential (I ≈ -E_HOMO) | ~ 6.5 eV |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark-quality results, albeit at a much greater computational expense. wikipedia.org
Conformational Analysis and Potential Energy Surface Exploration
The presence of rotatable bonds, specifically the C-CHO (aldehyde) and C-OCH₃ (methoxy) bonds, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. ufms.br
This is typically done by performing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For this compound, two key dihedral angles would be scanned: the one defining the orientation of the aldehyde group relative to the ring and the one for the methoxy group.
Studies on related molecules like 4-methoxybenzaldehyde and chalcones derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) show that the planar conformations are generally the most stable due to favorable hyperconjugative and π-conjugative interactions. researchgate.netufms.br It is expected that the most stable conformer of this compound would have the aldehyde group's carbonyl oxygen oriented anti to the methoxy group to minimize steric hindrance and electrostatic repulsion, with the methoxy group's methyl pointing away from the adjacent ethynyl group. The energy barriers for rotation out of the planar conformation are typically small, on the order of a few kcal/mol.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for mapping out the detailed steps of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. Given its functional groups, this compound is a prime candidate for cross-coupling reactions, such as the Sonogashira coupling. digitellinc.comwikipedia.org
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Computational modeling, primarily with DFT, can be used to investigate the reaction pathway if this compound were reacted with an aryl halide. researchgate.netnih.gov
The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org A computational study would involve:
Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, products, and transition states along the proposed reaction coordinate.
Transition State (TS) Search: Using algorithms to find the saddle point on the potential energy surface that represents the TS.
Frequency Analysis: Confirming that each TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to confirm it connects the intended reactant and product.
A complete computational analysis of a Sonogashira reaction involving this compound would model the entire catalytic cycle.
Palladium Cycle:
Oxidative Addition: An aryl halide (Ar-X) adds to the active Pd(0) catalyst (e.g., Pd(PPh₃)₂) to form a Pd(II) intermediate (Ar-Pd(PPh₃)₂-X). This is often the rate-determining step. researchgate.netnih.gov
Transmetalation: The copper acetylide (Cu-C≡C-R), formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd(PPh₃)₂-C≡C-R).
Reductive Elimination: The final step where the coupled product (Ar-C≡C-R) is eliminated, regenerating the Pd(0) catalyst. researchgate.net
Copper Cycle (if applicable):
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (this compound).
Deprotonation: A base (typically an amine) removes the acidic acetylenic proton to form a copper acetylide intermediate, which then enters the palladium cycle. libretexts.org
Computational studies on model Sonogashira systems provide the Gibbs free energy profile for the entire process, highlighting the thermodynamic feasibility and kinetic barriers of each elementary step. nih.gov For copper-free variants, the mechanism involves direct interaction of the alkyne with a palladium intermediate. libretexts.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxybenzaldehyde |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Phenylacetylene |
| Iodobenzene |
| Bromobenzene |
| Diphenylacetylene |
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the structural elucidation of newly synthesized compounds. For this compound, these methods can offer valuable insights into its nuclear magnetic resonance (NMR) and vibrational spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
For this compound, one would expect a similar pattern, with additional complexity introduced by the ethynyl proton. The chemical shift of the aldehydic proton is anticipated to be in the downfield region, typically around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would appear in the aromatic region (around 7.0-7.8 ppm), with their specific shifts and coupling patterns determined by the substitution pattern on the benzene ring. The methoxy protons would present as a singlet further upfield, likely in the range of 3.8-4.0 ppm. The ethynyl proton would also have a characteristic chemical shift, influenced by the electronic environment of the triple bond.
The table below illustrates the expected ¹H NMR chemical shift ranges for the different protons in this compound, based on data from similar structures.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehydic (-CHO) | 9.9 - 10.0 | Singlet |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Ethynyl (-C≡CH) | 3.0 - 3.5 | Singlet |
This table is predictive and based on typical values for these functional groups.
Vibrational Frequencies:
The vibrational spectrum of a molecule, typically studied using infrared (IR) and Raman spectroscopy, provides a fingerprint based on the molecule's vibrational modes. DFT calculations are particularly effective in predicting these vibrational frequencies. Studies on methoxybenzaldehyde derivatives have demonstrated the successful application of DFT methods, often in conjunction with experimental techniques like inelastic neutron scattering (INS), to assign vibrational modes. nih.gov For these calculations, the molecular geometry is first optimized, and then frequency calculations are performed to obtain the vibrational modes and their corresponding intensities. nih.gov
For this compound, key vibrational frequencies can be predicted for its functional groups. The C=O stretching of the aldehyde group is expected to appear around 1700 cm⁻¹. The C≡C stretching of the ethynyl group would be found in the region of 2100-2260 cm⁻¹, and the ≡C-H stretching would be observed around 3300 cm⁻¹. The C-O stretching of the methoxy group and various C-H and C-C vibrations of the aromatic ring would also have characteristic frequencies.
The following table summarizes the predicted characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aldehyde | C=O Stretch | 1680 - 1715 |
| Ethynyl | C≡C Stretch | 2100 - 2260 |
| Ethynyl | ≡C-H Stretch | 3250 - 3350 |
| Methoxy | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending | 690 - 900 |
This table is predictive and based on established group frequency data.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Analogues (focus on methodology)
While specific biological activity data for this compound may be limited, QSAR and molecular modeling studies on analogous compounds can provide a framework for predicting its potential biological activities and for designing more potent analogues.
The design of new therapeutic agents often follows two main computational strategies: ligand-based and structure-based design.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. QSAR is a key component of ligand-based design. It involves developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds. For analogues of this compound, a QSAR study would involve compiling a dataset of similar benzaldehyde derivatives with known activities against a particular target, calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound, and then using statistical methods to build a predictive model.
Structure-Based Design: When the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy, structure-based design can be employed. This powerful method involves analyzing the binding site of the target and designing ligands that can fit into this site with high affinity and selectivity. Molecular docking and molecular dynamics simulations are the primary tools used in this approach.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. For analogues of this compound, docking studies could be performed against a variety of potential protein targets. For example, benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosine kinase. walshmedicalmedia.comresearchgate.net
A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.
Generating a 3D model of the ligand (e.g., this compound or its analogues).
Running the docking simulation to place the ligand into the binding site in various poses.
Analyzing the results to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
The following table provides an example of docking results for hypothetical analogues of this compound against a protein target, illustrating the type of data generated.
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Analogue A | -8.5 | TYR253, ASP381 | 2 |
| Analogue B | -7.9 | LYS271, GLU286 | 1 |
| Analogue C | -9.1 | MET318, ILE360 | 3 |
This table is illustrative of typical molecular docking output.
Molecular Dynamics Simulations:
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the positions and velocities of the atoms change. These simulations can be used to assess the stability of the docked pose, to investigate conformational changes in the protein upon ligand binding, and to calculate binding free energies with greater accuracy than docking scoring functions. For a complex of a this compound analogue with a target protein, an MD simulation could reveal how the ligand and key residues in the binding site adjust to each other, providing a more detailed understanding of the binding mechanism.
Advanced Applications of 3 Ethynyl 5 Methoxybenzaldehyde in Chemical Research
Role as a Key Building Block in Complex Organic Synthesis
The presence of both an aldehyde and a terminal alkyne group in 3-ethynyl-5-methoxybenzaldehyde provides orthogonal handles for sequential and selective reactions. This dual reactivity is instrumental in the efficient assembly of complex organic molecules, including natural product frameworks, biologically relevant scaffolds, and novel heterocyclic systems. The methoxy (B1213986) group further modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and providing an additional site for modification.
Synthesis of Natural Product Frameworks
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The 3,5-disubstituted aromatic pattern, often with oxygenation, is a common feature in many classes of natural products, including flavonoids, alkaloids, and polyketides. The ethynyl (B1212043) group serves as a versatile precursor for the introduction of various side chains and for the construction of larger, more complex ring systems through reactions such as Sonogashira coupling, click chemistry, and cyclization reactions. The aldehyde functionality allows for chain extension, the formation of carbon-carbon and carbon-heteroatom bonds, and the introduction of stereocenters.
The potential for this building block in natural product synthesis lies in its ability to participate in convergent synthetic strategies. For instance, the aldehyde can be used to construct a key fragment of a target molecule, while the alkyne is masked or carried through several synthetic steps before being elaborated in the later stages of the synthesis to complete the natural product framework.
Preparation of Biologically Relevant Molecular Scaffolds (focus on synthetic routes)
The aldehyde and alkyne functionalities of this compound are ideal for the construction of diverse molecular scaffolds with potential biological activity. The alkyne group, in particular, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are known to be isosteres of amide bonds and are found in a wide range of medicinally important compounds.
For example, a synthetic route to a biologically relevant scaffold could involve the following steps:
Conversion of the aldehyde group of this compound to an amine via reductive amination.
Reaction of the resulting amine with a molecule containing a carboxylic acid to form an amide bond.
Subsequent CuAAC reaction of the terminal alkyne with an azide-containing molecule to introduce a triazole ring and append another pharmacophore.
This modular approach, enabled by the distinct reactivity of the functional groups in this compound, allows for the rapid generation of libraries of compounds for biological screening.
Construction of Novel Heterocyclic Systems
A notable application of a derivative of this compound is in the synthesis of novel heterocyclic systems. Specifically, the related compound, ethyl 5-(3-ethynyl-5-methoxyphenyl)isoxazole-3-carboxylate, has been synthesized through a mechanochemical desymmetrization of a bis-alkyne. This reaction highlights the utility of the 3-ethynyl-5-methoxyphenyl moiety in constructing complex heterocyclic frameworks.
The synthesis of isoxazoles is of significant interest as this heterocyclic core is present in numerous pharmaceuticals and agrochemicals. The general approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the context of this compound, the terminal alkyne is a prime substrate for such cycloadditions.
A plausible synthetic route to a 3,5-disubstituted isoxazole (B147169) using this compound would involve:
In situ generation of a nitrile oxide from an appropriate precursor.
Reaction of the nitrile oxide with this compound, where the alkyne acts as the dipolarophile.
The aldehyde group can be either protected prior to the cycloaddition or transformed into another functional group in the final product.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Nitrile Oxide | 3-(3-Formyl-5-methoxyphenyl)-isoxazole derivative | 1,3-Dipolar Cycloaddition |
| Bis-alkyne with 3-ethynyl-5-methoxyphenyl moiety | Nitrile Oxide | Ethyl 5-(3-ethynyl-5-methoxyphenyl)isoxazole-3-carboxylate | Mechanochemical Desymmetrization/Cycloaddition |
Precursor in Materials Science Research
The conjugated system of this compound, which can be extended through polymerization and cyclization reactions, makes it an attractive precursor for the development of novel organic materials with interesting electronic and optical properties.
Development of Conjugated Polymers and Oligomers for Optoelectronic Applications
The terminal alkyne of this compound is a key functional group for the synthesis of conjugated polymers and oligomers. Polymerization of alkyne-containing monomers can lead to materials with extended π-conjugation, which is a prerequisite for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Several polymerization techniques can be envisioned for this compound, including:
Sonogashira Polycondensation: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for the synthesis of poly(arylene ethynylene)s (PAEs). This compound could be copolymerized with dihaloarenes to afford polymers with alternating aryl and ethynyl units in the backbone. The aldehyde groups could either be preserved to modulate the polymer's properties or used for post-polymerization modification.
Alkyne Metathesis: This reaction, catalyzed by transition metal complexes, allows for the formation of polyynes, which are polymers consisting of alternating single and triple bonds.
Cyclotrimerization: The alkyne group can undergo cyclotrimerization reactions to form benzene (B151609) rings, leading to the formation of highly branched, star-shaped oligomers or cross-linked polymer networks.
The resulting polymers and oligomers would possess a combination of electronic properties derived from the conjugated backbone and functional properties imparted by the aldehyde and methoxy substituents.
| Monomer(s) | Polymerization Method | Resulting Polymer/Oligomer | Potential Application |
| This compound and a Dihaloarene | Sonogashira Polycondensation | Poly(arylene ethynylene) | OLEDs, OPVs |
| This compound | Alkyne Metathesis | Polyyne | Organic conductor |
| This compound | Cyclotrimerization | Branched oligomer/Cross-linked network | Sensor material |
Synthesis of Dendrimers and Macrocyclic Structures
Dendrimers and macrocycles are complex, well-defined molecular architectures with a wide range of applications, including drug delivery, catalysis, and sensing. The trifunctional nature of this compound makes it a suitable building block for the construction of these intricate structures.
Dendrimer Synthesis: Dendrimers can be synthesized using either divergent or convergent approaches. In a convergent approach, this compound could be used to construct the dendritic wedges. For example, the aldehyde could be reacted with a molecule containing multiple amine groups, followed by modification of the alkyne. These wedges could then be attached to a central core to form the final dendrimer. The terminal alkyne groups on the periphery of a dendrimer can be functionalized using click chemistry to attach various molecules, such as targeting ligands or imaging agents.
Macrocycle Synthesis: Macrocycles can be synthesized through intramolecular cyclization reactions. A linear precursor containing two reactive functionalities that can react with each other is typically required. This compound could be incorporated into such a linear precursor. For instance, the aldehyde could be reacted to form a long chain, and the terminal alkyne could then undergo an intramolecular cyclization, such as a Glaser coupling or a click reaction with an azide (B81097) at the other end of the chain, to form the macrocycle.
The resulting dendrimers and macrocycles would have a well-defined three-dimensional structure with cavities and functional groups that can be tailored for specific applications.
Ligand Design for Metal-Organic Frameworks (MOFs)
There is no available literature detailing the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks.
Applications in Catalysis and Ligand Development
No specific research could be found on the application of this compound in catalytic systems.
Design of Chiral Ligands for Asymmetric Catalysis
There are no published examples of chiral ligands derived from this compound for use in asymmetric catalysis.
Exploration of Organocatalytic Systems
The potential for this compound to act as or be incorporated into an organocatalyst has not been explored in the available scientific literature.
Development of Chemical Probes and Sensing Platforms
No studies are available on the development of chemical probes or sensors using this specific compound.
Design of "Turn-on" Fluorescent Probes
There is no information on the design or performance of fluorescent probes based on this compound.
N-Terminal Selective Modification of Peptides and Proteins
While related aldehyde derivatives have been successfully used for N-terminal modification of peptides, there are no specific studies or data for this compound in this application. uni.lujmaterenvironsci.comnih.gov
Future Research Directions and Emerging Paradigms for 3 Ethynyl 5 Methoxybenzaldehyde
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com For a reaction to be considered atom-economical, it should maximize the inclusion of all materials used in the process into the desired product, thereby minimizing waste. rsc.org Addition reactions, for example, are inherently atom-economical as they involve the complete incorporation of the elements of a reactant into a substrate. rsc.org
In the context of 3-Ethynyl-5-methoxybenzaldehyde, future research will undoubtedly focus on developing synthetic pathways that adhere to these green principles. This includes the exploration of catalytic reactions that can proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents that contribute to waste. For instance, the use of heterogeneous catalysts is a promising avenue, as they can be easily separated from the reaction mixture and reused, contributing to a more sustainable process. researchgate.net
One area of interest is the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, which provides a general and atom-economical route to thioamides. organic-chemistry.org This type of reaction, which is operationally simple and utilizes inexpensive starting materials, could potentially be adapted for the synthesis or modification of this compound derivatives. organic-chemistry.org Such strategies align with the goal of designing syntheses that are not only efficient in terms of yield but also environmentally benign.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is rapidly evolving, offering powerful tools for predicting reaction outcomes and optimizing reaction conditions. eurekalert.orgresearchgate.net Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to identify patterns and make predictions about new, unseen reactions. beilstein-journals.orgnih.gov This data-driven approach has the potential to significantly accelerate the discovery and development of new synthetic methods. researchgate.net
For this compound, AI and ML can be leveraged in several ways. Predictive models can be developed to forecast the success of a particular reaction, saving time and resources by avoiding unpromising experimental paths. rjptonline.org Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. beilstein-journals.org This is particularly valuable for complex multi-component reactions where the interplay of various parameters is not always intuitive.
Recent advancements have demonstrated the effectiveness of Bayesian optimization (BO) and multi-task Bayesian optimization (MTBO) for the self-optimization of chemical reactions. chemrxiv.orgvapourtec.com These algorithms can efficiently explore the parameter space of a reaction to find the optimal conditions with a minimal number of experiments. chemrxiv.orgvapourtec.comresearchgate.net By applying these techniques to the synthesis of this compound, researchers can streamline the optimization process, leading to more efficient and cost-effective production methods. chemrxiv.orgvapourtec.com
Exploration of Novel Reactivity Modes and Unconventional Transformations
The unique chemical structure of this compound, featuring both an aldehyde and an ethynyl (B1212043) group, provides a rich platform for exploring novel reactivity. The alkyne moiety, in particular, is a versatile functional group that can participate in a wide range of chemical transformations.
Future research will likely focus on uncovering new reactions that exploit the reactivity of the ethynyl group. This could involve the development of new catalytic systems that enable previously inaccessible transformations or the exploration of unconventional reaction conditions to drive the reaction towards new products. For example, the development of palladium-catalyzed cross-coupling reactions has been instrumental in the synthesis of various 5-alkynylated triazole derivatives. nih.gov Similar strategies could be employed to create a diverse library of this compound derivatives with novel properties.
Furthermore, the interplay between the aldehyde and ethynyl groups could lead to interesting intramolecular reactions, providing access to complex molecular architectures. The investigation of such tandem or cascade reactions, where multiple bonds are formed in a single operation, is a key area of modern organic synthesis.
Advanced Applications in Bioorthogonal Chemistry and Chemical Biology (focus on methodology and tool development)
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions have become indispensable tools for studying biological systems, enabling researchers to label and track biomolecules in their native environment. nih.gov The key requirements for a bioorthogonal reaction are that it must be highly selective, proceed under physiological conditions, and involve functional groups that are abiotic. nih.gov
The ethynyl group of this compound makes it an attractive candidate for applications in bioorthogonal chemistry. Alkynes are known to participate in several bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Future research in this area will focus on developing new methodologies and tools based on this compound for applications in chemical biology. This could involve the design of new bioorthogonal probes for labeling specific proteins, glycans, or other biomolecules. The aldehyde functionality could also be used for further chemical modifications, allowing for the attachment of fluorophores, affinity tags, or drug molecules.
The development of new bioorthogonal reactions with improved kinetics and selectivity is an ongoing area of research. By exploring the unique reactivity of this compound, it may be possible to develop novel bioorthogonal transformations that expand the toolkit of chemical biologists.
Q & A
Q. What are the recommended synthetic routes for 3-ethynyl-5-methoxybenzaldehyde, and how can purity be validated?
Answer:
- Synthesis Methods :
- Sonogashira Coupling : A common method involves coupling 5-methoxy-3-iodobenzaldehyde with trimethylsilylacetylene (TMSA), followed by deprotection to yield the ethynyl group. Alternative routes may use Pd/Cu-catalyzed cross-coupling reactions .
- Intermediate Isolation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify intermediates using column chromatography.
- Purity Validation :
Q. What are the critical stability considerations for storing this compound?
Answer:
- Storage Conditions :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent aldehyde oxidation and ethynyl group degradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
- Stability Monitoring :
Q. How should researchers handle spills or exposure to this compound in the lab?
Answer:
- Spill Management :
- Containment : Use inert absorbents (e.g., vermiculite) and avoid water to prevent solvent spread.
- Disposal : Collect in chemical waste containers labeled for halogenated aldehydes.
- Exposure Protocols :
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound in complex syntheses?
Answer:
- DFT Calculations :
- Use Gaussian or ORCA software to model transition states in Pd-catalyzed coupling reactions, focusing on electron density around the ethynyl and aldehyde groups.
- Solvent effects (e.g., DMF vs. THF) can be simulated using the COSMO-RS model to predict reaction yields.
- Kinetic Studies :
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Answer:
- Data Reconciliation Framework :
- Dose-Response Reproducibility : Validate IC values across ≥3 independent assays (e.g., MTT for cytotoxicity).
- Metabolic Stability : Compare half-life (t) in microsomal assays (human vs. rodent) to identify species-specific discrepancies.
- Structural-Activity Relationships (SAR) :
Q. What analytical techniques characterize degradation products of this compound under oxidative conditions?
Answer:
- LC-MS/MS Workflow :
- Column : Hypersil Gold C18 (2.1 × 100 mm, 1.9 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 min.
- Fragmentation : Identify oxidation products (e.g., carboxylic acid derivatives) via MS at m/z 177.1 (M+H).
- EPR Spectroscopy :
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 78–82°C (predicted) | |
| λ (UV) | 280 nm (in methanol) |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Detection Method | Resolution Strategy |
|---|---|---|
| Unreacted Iodobenzaldehyde | HPLC (retention time: 4.2 min) | Column chromatography |
| Aldehyde Dimer | H NMR (δ 9.7 ppm, broad) | Recrystallization (EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
